1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzyl group and a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide or chloride under basic conditions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formylation: The final step involves the formylation of the pyrazole ring at the 3-position using reagents like Vilsmeier-Haack reagent or formylation under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties such as hydrophobicity and thermal stability.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds such as:
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound has an amine group instead of an aldehyde group, which can lead to different reactivity and applications.
1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its solubility and binding properties.
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: This compound has the aldehyde group at a different position on the pyrazole ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8F4N2O |
---|---|
Molecular Weight |
272.20 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-11(12(14,15)16)5-10(7-19)17-18/h1-5,7H,6H2 |
InChI Key |
CLNLDYLPQCWFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.